2-Amino-4-methyl-5-acetylthiazole

説明

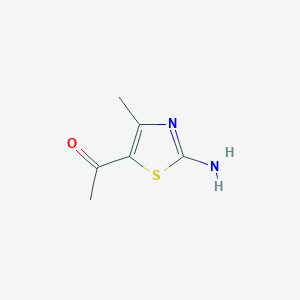

Structure

3D Structure

特性

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUKCASRNJIQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352180 | |

| Record name | 2-Amino-4-methyl-5-acetylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30748-47-1 | |

| Record name | 2-Amino-4-methyl-5-acetylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-amino-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Amino-4-methyl-5-acetylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyl-5-acetylthiazole is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is recognized as a "privileged structure," serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. These properties influence its solubility, permeability, and potential as a drug candidate or intermediate. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂OS | [1][2][3] |

| Molecular Weight | 156.21 g/mol | [1][2][3] |

| Appearance | White to off-white powder/crystal | [1][2][4] |

| Melting Point | 265-272 °C (with decomposition) | [1][4][5][6][7] |

| Boiling Point | 312.8 ± 22.0 °C at 760 mmHg (Predicted) | [1][2][4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1][2][4] |

| Water Solubility | Insoluble | [1][2][4][6] |

| pKa | 3.58 ± 0.10 (Predicted) | [4][6] |

| LogP (XLogP3) | 0.29 | [1][2] |

| Flash Point | 143.0 ± 22.3 °C | [1][2][6] |

| Refractive Index | 1.600 | [1][2] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and characterization of this compound.

Synthesis via Hantzsch Thiazole Synthesis

The most common and effective method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This protocol involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, the reaction proceeds between 3-chloro-2,4-pentanedione and thiourea.

Materials and Reagents:

-

3-chloro-2,4-pentanedione

-

Thiourea

-

Ethanol

-

Sodium carbonate

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) and sodium carbonate (0.1 equivalents) in ethanol.

-

Addition of α-haloketone: While stirring, warm the solution to approximately 45-55 °C. Slowly add 3-chloro-2,4-pentanedione (1 equivalent) dropwise to the mixture.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. A precipitate of the product should form.

-

Isolation: Filter the crude product and wash with cold ethanol to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as absolute ethanol to yield the final product.

Determination of Melting Point

This protocol describes the determination of the melting point range using a capillary-based apparatus.

Apparatus:

-

Melting point apparatus (e.g., Electrothermal IA 9000 series)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

-

Capillary Packing: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A sharp melting range is indicative of high purity.

Determination of Aqueous Solubility

This protocol outlines a qualitative method for assessing the solubility of the compound in water.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Addition: Place approximately 10-20 mg of this compound into a test tube.

-

Solvent Addition: Add 1 mL of deionized water to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture. The compound is classified as "insoluble" if no significant dissolution is observed and the solid remains suspended or settled.

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the Hantzsch synthesis of this compound.

Caption: Hantzsch synthesis workflow diagram.

Biological Activity: Kinase Inhibition Pathway

Derivatives of 2-aminothiazole have been identified as potent inhibitors of various protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] Overactive kinase signaling is a hallmark of many cancers. The diagram below illustrates a generalized model of how a 2-aminothiazole derivative can inhibit a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

Caption: Generalized kinase inhibition pathway.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a valuable building block in medicinal and agrochemical research.[8] Its synthesis is achievable through well-established methods like the Hantzsch synthesis. As a core scaffold, its derivatives have shown significant promise as inhibitors of key biological pathways, particularly protein kinases involved in oncogenesis.[5] The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore the full potential of this versatile compound in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-4-methyl-5-acetylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyl-5-acetylthiazole, with the chemical formula C₆H₈N₂OS, is a heterocyclic compound belonging to the thiazole family.[1] Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] This technical guide provides a comprehensive overview of the molecular structure, bonding, and key experimental data of this compound, intended to support research and development in the pharmaceutical sciences.

Molecular Structure and Bonding

The molecular structure of this compound consists of a central five-membered thiazole ring, which is substituted with an amino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position. The planarity of the thiazole ring is a key feature, with all atoms of the ring and the directly attached substituent atoms (except for the methyl hydrogens) being nearly coplanar.[6]

The bonding within the thiazole ring involves a delocalized π-electron system, which contributes to its aromatic character and stability. The presence of the amino and acetyl groups as substituents significantly influences the electron distribution within the ring through resonance and inductive effects.

Crystal Structure Analysis

A detailed understanding of the three-dimensional arrangement of atoms and intermolecular interactions can be derived from single-crystal X-ray diffraction studies. For 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the IUPAC name for this compound, the crystal structure reveals a planar conformation of the molecule.[6] The crystal packing is stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions. Specifically, pairs of molecules form dimers through N—H⋯N hydrogen bonds, creating R²₂(8) ring motifs. These dimers are further connected by N—H⋯O hydrogen bonds, forming layers. The overall molecular packing is consolidated by C—H⋯π and C=O⋯π interactions.[6]

A Hirshfeld surface analysis indicates that H⋯H (37.6%), O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), N⋯H/H⋯N (13.0%), and C⋯H/H⋯C (7.6%) interactions are the most significant contributors to the crystal packing.[6]

Quantitative Structural Data

The precise bond lengths and angles within the this compound molecule have been determined by X-ray crystallography.[6] This data is crucial for computational modeling and understanding the molecule's reactivity.

| Bond | Length (Å) | Bond Angle | Angle (°) |

| S1—C2 | 1.745(2) | C5—S1—C2 | 89.2(1) |

| S1—C5 | 1.728(2) | N3—C2—N2 | 122.1(2) |

| N2—C2 | 1.325(3) | N3—C2—S1 | 114.7(2) |

| N3—C2 | 1.321(3) | N2—C2—S1 | 123.2(2) |

| N3—C4 | 1.383(3) | C2—N3—C4 | 111.0(2) |

| C4—C5 | 1.371(3) | C5—C4—N3 | 115.3(2) |

| C4—C41 | 1.492(3) | C5—C4—C41 | 125.7(2) |

| C5—C51 | 1.464(3) | N3—C4—C41 | 119.0(2) |

| O1—C51 | 1.230(3) | S1—C5—C4 | 109.8(2) |

| C51—C52 | 1.496(3) | S1—C5—C51 | 123.9(2) |

| C4—C5—C51 | 126.3(2) | ||

| O1—C51—C5 | 120.9(2) | ||

| O1—C51—C52 | 121.2(2) | ||

| C5—C51—C52 | 117.9(2) | ||

| Table 1: Selected bond lengths and angles for this compound. Data from[6] |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound.

| Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum of related 2-aminothiazole derivatives typically shows characteristic signals for the methyl protons, amino protons, and any aromatic protons present. For a similar compound, 2-amino-5-methylthiazol derivative, singlets for the CH₃ and amine groups were observed at 2.32 and 6.91 ppm, respectively.[7] |

| ¹³C NMR | The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the thiazole ring are indicative of their electronic environment. |

| FTIR | The infrared spectrum reveals the presence of key functional groups. For a related 2-amino-5-methylthiazol derivative, characteristic bands for the C=O (ester) and NH₂ groups were observed at 1684 cm⁻¹ and 3364 cm⁻¹, respectively.[7] The IR spectrum of this compound would be expected to show absorptions for the N-H stretching of the amino group, C=O stretching of the acetyl group, and vibrations associated with the thiazole ring. |

| Mass Spec | Mass spectrometry confirms the molecular weight of the compound. The PubChem entry for this compound lists a molecular weight of 156.21 g/mol .[8] |

| Table 2: Summary of Spectroscopic Data for this compound and related compounds. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole derivatives.[2] A general procedure involves the reaction of an α-haloketone with a thiourea.

General Procedure:

-

Halogenation of the Ketone: 3-chloro-2,4-pentanedione is a common starting material.

-

Cyclocondensation: The α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol. The mixture is typically heated under reflux.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

A specific protocol for a similar class of compounds involves stirring the α-haloketone and thiourea in ethanol at room temperature, followed by refluxing.[9] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and recrystallized.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Melting Point: The melting point is a key physical property used to assess purity. The reported melting point for this compound is in the range of 268-272 °C (with decomposition).[1][10]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product.

-

Spectroscopy (NMR, FTIR, Mass Spectrometry): As detailed in the spectroscopic data section, these methods are used to confirm the molecular structure of the synthesized compound.

-

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which should match the calculated values for the molecular formula C₆H₈N₂OS.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound with bond lengths.

Resonance Structures of the 2-Aminothiazole Ring

Caption: Key resonance structures illustrating electron delocalization in the 2-aminothiazole moiety.

General Synthesis Workflow: Hantzsch Thiazole Synthesis

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazoles.

References

- 1. This compound CAS#: 30748-47-1 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Acetyl-2-amino-4-methylthiazole | C6H8N2OS | CID 720882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 5-乙酰基-2-氨基-4-甲基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methyl-5-acetylthiazole from Basic Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-methyl-5-acetylthiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring. This document details the necessary precursors, experimental protocols, and characterization data for the successful synthesis of the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound proceeds via the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide. In this specific synthesis, the key precursors are 3-chloro-2,4-pentanedione (the α-haloketone) and thiourea (the thioamide).

The overall reaction is a one-pot synthesis that is efficient and proceeds with good yields. The mechanism involves the initial reaction of the thioamide with the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

Caption: General reaction pathway for the synthesis of this compound.

Precursor Synthesis and Characterization

3-Chloro-2,4-pentanedione

3-Chloro-2,4-pentanedione is a key precursor that can be synthesized from readily available starting materials.

Synthesis of 3-Chloro-2,4-pentanedione from Acetylacetone:

A common method for the preparation of 3-chloro-2,4-pentanedione involves the chlorination of acetylacetone.

| Parameter | Value |

| Starting Material | Acetylacetone |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂) |

| Solvent | Dichloromethane or neat |

| Reaction Temperature | 0-10 °C |

| Typical Yield | 75-85% |

Experimental Protocol: Chlorination of Acetylacetone

-

To a stirred solution of acetylacetone (1.0 eq) in dichloromethane at 0 °C, slowly add sulfuryl chloride (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-chloro-2,4-pentanedione, which can be purified by vacuum distillation.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| Boiling Point | 49-52 °C at 18 mmHg |

| Density | ~1.19 g/mL at 20 °C |

Thiourea

Thiourea is a commercially available reagent and is typically used without further purification.

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | CH₄N₂S |

| Molecular Weight | 76.12 g/mol |

| Melting Point | 176-178 °C |

Synthesis of this compound

The core of this technical guide is the Hantzsch thiazole synthesis to produce the target compound.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

To this solution, add 3-chloro-2,4-pentanedione (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Caption: A streamlined experimental workflow for the synthesis.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry (Thiourea : 3-Chloro-2,4-pentanedione) | 1 : 1 |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline powder | [1] |

| Molecular Formula | C₆H₈N₂OS | [2] |

| Molecular Weight | 156.21 g/mol | [2] |

| Melting Point | 268-272 °C (decomposes) | [1][3][4] |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 9.12 (s, 2H, NH₂), 2.65 (s, 3H, CH₃), 2.33 (s, 3H, CH₃) | [5] |

| IR (KBr), ν (cm⁻¹) | 3268 (NH₂ stretching), 1661 (C=O stretching), 1602 (C=N stretching) | [6] |

Conclusion

The synthesis of this compound from basic precursors via the Hantzsch thiazole synthesis is a robust and efficient method. This guide provides the essential experimental details and characterization data to enable researchers and scientists in the field of drug development to successfully synthesize this important heterocyclic compound. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a practical route for obtaining this compound for further chemical exploration and biological evaluation.

References

- 1. chembk.com [chembk.com]

- 2. 5-Acetyl-2-amino-4-methylthiazole | C6H8N2OS | CID 720882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 30748-47-1 [chemicalbook.com]

- 4. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Amino-4-methyl-5-acetylthiazole: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methyl-5-acetylthiazole is a heterocyclic compound belonging to the versatile 2-aminothiazole class of molecules. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and known biological activities. The document details the established Hantzsch thiazole synthesis for its preparation, presenting a clear experimental workflow. Key quantitative data are summarized in tabular format for ease of reference. Furthermore, the guide explores the broader biological significance of the 2-aminothiazole scaffold, highlighting its role in the development of antimicrobial and anticancer agents, and provides context for the potential applications of this compound in pharmaceutical research.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][3][4] this compound, a specific derivative, serves as a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications.[5] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in the field.

Discovery and History

Physicochemical Properties

This compound is a solid at room temperature, with physical and chemical properties summarized in the table below.[7][8][9]

| Property | Value |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| Appearance | Solid |

| Melting Point | 268-272 °C (decomposes)[9] |

| CAS Number | 30748-47-1[8] |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis

The synthesis of this compound is achieved through the reaction of 3-chloro-2,4-pentanedione with thiourea. The reaction proceeds via a cyclocondensation mechanism.

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a generalized procedure based on standard Hantzsch synthesis methodologies.

Materials:

-

3-Chloro-2,4-pentanedione

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (or other suitable base)

Procedure:

-

Dissolve equimolar amounts of 3-chloro-2,4-pentanedione and thiourea in ethanol in a round-bottom flask.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a solution of sodium bicarbonate to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities

While specific biological activity data for the parent compound, this compound, is limited in public literature, the 2-aminothiazole scaffold is a well-known pharmacophore with a broad range of biological activities.

Antimicrobial Activity

Numerous derivatives of 2-aminothiazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a variety of bacterial and fungal strains.[10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.[12]

Anticancer Activity

The 2-aminothiazole core is present in several anticancer agents.[4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[13] The proposed mechanisms of action include the inhibition of protein kinases and other enzymes involved in cell proliferation and survival.[14] A 2021 review highlighted the potential of 2-aminothiazole derivatives in anticancer drug discovery, with some analogues showing potent and selective inhibitory activity against various human cancerous cell lines.[13]

Role as a Synthetic Intermediate

This compound is a valuable starting material for the synthesis of more complex molecules with enhanced biological activities. For example, it has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have been evaluated for their anticancer and antimicrobial activities.[5]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, given that many 2-aminothiazole derivatives act as kinase inhibitors, it is plausible that this compound or its derivatives could modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. 5-Acetyl-2-amino-4-methylthiazole | C6H8N2OS | CID 720882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility Profile of 2-Amino-4-methyl-5-acetylthiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-methyl-5-acetylthiazole, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide presents qualitative information and quantitative data for a structurally analogous compound, 2-amino-4-phenylthiazole, to provide valuable insights for formulation development and experimental design.

Core Compound Information

IUPAC Name: 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone CAS Number: 30748-47-1 Molecular Formula: C₆H₈N₂OS Molecular Weight: 156.21 g/mol Appearance: White to off-white powder.[1]

Solubility Data

To provide a reasonable estimation for researchers, the following table summarizes the quantitative solubility of a closely related compound, 2-amino-4-phenylthiazole, in several common organic solvents. Given the structural similarities, these values can serve as a useful starting point for solubility studies of this compound.

| Solvent | Chemical Formula | Solubility of 2-amino-4-phenylthiazole (mg/mL) |

| Ethanol | C₂H₅OH | ~12 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~10 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~10 |

Data for 2-amino-4-phenylthiazole, a structurally similar compound, is provided as a proxy.[4][5] It is strongly recommended to experimentally determine the solubility of this compound for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of research and development. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: The saturated solution is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Saturation: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

-

Sampling: A precise volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: The solvent is slowly evaporated from the container, typically in a fume hood or under reduced pressure, leaving behind the solid solute.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven at a temperature that does not cause decomposition of the compound.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated by dividing the mass of the solute by the initial volume or mass of the solution taken.

Visualizations

Experimental Workflow for Solubility Determination

References

Spectroscopic Profile of 2-Amino-4-methyl-5-acetylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-4-methyl-5-acetylthiazole (C₆H₈N₂OS, Molecular Weight: 156.21 g/mol ). The information presented herein is crucial for the identification, characterization, and quality control of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.17 | br s | 2H | NH₂ |

| 2.35 | s | 3H | -CH₃ (thiazole ring) |

| 2.17 | s | 3H | -C(O)CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 189.3 | C=O |

| 169.2 | C2 (C-NH₂) |

| 159.7 | C4 (C-CH₃) |

| 111.1 | C5 (C-C(O)CH₃) |

| 17.4 | -CH₃ (thiazole ring) |

| 15.7 | -C(O)CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390, 3297, 3100 | Strong, Broad | N-H stretching (NH₂) |

| 2958 | Medium | C-H stretching (aliphatic) |

| 1644 | Strong | C=O stretching (acetyl group) |

| 1625, 1600 | Strong | C=N stretching (thiazole ring) |

| 1511 | Strong | C=C stretching (thiazole ring) |

| 584 | Medium | S-C=N bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 114 | [M - C₂H₂O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

Software: TopSpin 3.0.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube was placed in a sample spinner and inserted into the magnet. The instrument was locked onto the deuterium signal of the solvent. Shimming was performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard proton NMR experiment was performed. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment was conducted. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.

Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.

Software: OPUS.

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.

-

Sample Analysis: A small amount of solid this compound was placed directly onto the ATR crystal. The pressure arm was engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A system such as an Agilent LC/MSD Trap XCT is suitable.

Procedure:

-

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography (GC):

-

Injection: 1 µL of the sample solution was injected into the GC inlet, which was maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

-

Separation: The vaporized sample was carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m HP-5ms column). The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry (MS):

-

Ionization: As the compound eluted from the GC column, it entered the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to fragment the molecule into characteristic ions.

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Tautomerism in 2-Amino-4-methyl-5-acetylthiazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methyl-5-acetylthiazole and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. A critical, yet often overlooked, aspect of their chemistry is the phenomenon of tautomerism. The existence of these molecules in different tautomeric forms—primarily the amino-imino tautomerism of the 2-aminothiazole core and the keto-enol tautomerism of the 5-acetyl group—can profoundly influence their physicochemical properties, biological activity, and interaction with molecular targets. This technical guide provides a comprehensive overview of the tautomerism in these compounds, summarizing theoretical and experimental data, detailing relevant experimental protocols, and visualizing the underlying chemical principles. Understanding and controlling the tautomeric equilibrium is paramount for the rational design and development of novel therapeutics based on this versatile scaffold.

Introduction to Tautomerism in 2-Aminothiazoles

Tautomers are constitutional isomers of an organic compound that readily interconvert. This dynamic equilibrium arises from the migration of a proton, accompanied by a shift in the location of a double bond. In the case of this compound, two primary forms of tautomerism are of interest: the amino-imino tautomerism inherent to the 2-aminothiazole ring system and the keto-enol tautomerism of the acetyl substituent at the C5 position.

The 2-aminothiazole moiety can exist in either the aromatic amino form or the non-aromatic imino form. Theoretical studies on the parent compound, 2-amino-4-methylthiazole (AMT), have shown that the amino tautomer is generally the most stable form due to the aromatic stabilization of the thiazole ring.[1][2][3] The acetyl group introduces the possibility of keto-enol tautomerism, where a proton can migrate from the methyl group of the acetyl moiety to the carbonyl oxygen, forming a vinvlic alcohol (enol). The interplay between these two tautomeric systems dictates the overall molecular structure and reactivity.

Tautomeric Forms of this compound

The presence of both the 2-amino group and the 5-acetyl group in this compound gives rise to several possible tautomeric structures. The primary equilibrium is between the amino-keto form and the imino-keto form. Furthermore, each of these can potentially exist in equilibrium with their respective enol forms.

A logical representation of the potential tautomeric equilibria is presented below.

Caption: Potential tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental data on the tautomeric equilibrium of this compound is scarce in the literature, theoretical studies on the closely related 2-amino-4-methylthiazole (AMT) provide valuable insights. Density Functional Theory (DFT) calculations have been employed to determine the relative energies and stabilities of the different tautomers.[1][2][3]

Table 1: Calculated Relative Energies of 2-Amino-4-methylthiazole (AMT) Tautomers

| Tautomer | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Abundance at 298 K (%) |

| Amino (AMT1) | 0.0 | 0.0 | >99.9 |

| Imino (AMT2) | 55.2 | 54.8 | <0.1 |

| Imino (AMT2') | 60.1 | 59.3 | <0.1 |

| Other Tautomers | >100 | >100 | Negligible |

Data adapted from theoretical calculations on 2-amino-4-methylthiazole at the B3LYP/6-311++G(3df,3pd) level of theory.[1][3]

These theoretical results strongly indicate that the amino form of the 2-aminothiazole core is overwhelmingly favored at room temperature. The introduction of a 5-acetyl group is expected to influence this equilibrium. The electron-withdrawing nature of the acetyl group could potentially stabilize the imino form to a greater extent than in the parent AMT, although the amino form is still anticipated to be the major tautomer.

Furthermore, the keto-enol equilibrium of the acetyl group will be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. In polar, protic solvents, the enol form may be stabilized through hydrogen bonding with the solvent.[4]

Experimental Protocols for Tautomerism Studies

A multi-faceted approach employing various spectroscopic techniques is essential for the comprehensive study of tautomerism in this compound and its derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis.

Protocol:

-

Reaction Setup: A mixture of 3-chloro-2,4-pentanedione (1 equivalent) and thiourea (1 equivalent) is prepared in a suitable solvent, typically ethanol.

-

Reflux: The reaction mixture is heated under reflux for a specified period, usually 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution.

-

¹H NMR: The amino protons of the amino tautomer typically appear as a broad singlet. In the imino tautomer, two distinct NH protons would be expected. The chemical shifts of the methyl and acetyl protons will also differ between tautomers. For the keto-enol tautomerism, the appearance of a vinyl proton signal and the disappearance of the acetyl methyl signal would indicate the presence of the enol form.

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring and the acetyl group are sensitive to the tautomeric form. The carbonyl carbon of the keto form will have a characteristic chemical shift around 190-200 ppm, which will shift significantly upfield in the enol form.[4]

-

Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium.

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

-

Amino vs. Imino: The amino tautomer will show characteristic N-H stretching vibrations for a primary amine (typically two bands in the range of 3300-3500 cm⁻¹). The imino tautomer would exhibit a C=N stretching vibration.

-

Keto vs. Enol: The keto form is characterized by a strong C=O stretching band around 1650-1700 cm⁻¹. The enol form would show a C=C stretching vibration and a broad O-H stretching band.[4]

4.2.3 UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, will differ for each tautomer due to differences in their electronic structures and conjugation. By analyzing the spectra in various solvents of differing polarity, information about the solvent's effect on the tautomeric equilibrium can be obtained.[4]

The following diagram illustrates a general experimental workflow for investigating the tautomerism of this compound.

Caption: Experimental workflow for the study of tautomerism.

Influence of Tautomerism on Biological Activity

The specific tautomeric form of a drug molecule can significantly impact its biological activity by altering its shape, hydrogen bonding capabilities, and lipophilicity. For instance, the ability of the 2-aminothiazole moiety to act as a hydrogen bond donor and acceptor is different in the amino and imino forms. This can affect its binding affinity to target proteins such as kinases or enzymes.

While direct studies linking the tautomerism of this compound to a specific biological signaling pathway are not yet prevalent, the broader class of 2-aminothiazoles has been investigated for a wide range of activities, including as inhibitors of various enzymes. The dominant tautomer in the physiological environment will be the one responsible for the observed biological effect. Therefore, understanding and controlling the tautomeric equilibrium is a key aspect of structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

The tautomerism of this compound and its derivatives is a complex phenomenon involving both amino-imino and keto-enol equilibria. While the amino-keto form is predicted to be the most stable tautomer based on theoretical studies of related compounds, the exact position of the equilibrium can be influenced by substituents and the surrounding environment. A thorough investigation using a combination of synthetic chemistry and various spectroscopic techniques is crucial for a complete understanding of the tautomeric behavior of this important class of molecules. Such knowledge is indispensable for researchers in the field of drug discovery and development, as it will enable the design of more potent and selective therapeutic agents. Further experimental and computational studies are warranted to fully elucidate the tautomeric landscape of this compound and its derivatives and to correlate these findings with their biological activities.

References

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 2-Amino-4-methyl-5-acetylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-methyl-5-acetylthiazole, a substituted aminothiazole, serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds. While extensive research has focused on the pharmacological properties of its derivatives, direct studies on the intrinsic biological activities of the core molecule, this compound, are less prevalent in publicly accessible literature. This technical guide consolidates the available information on its known biological roles, primarily as a precursor to potent anticancer and antimicrobial agents, and provides detailed experimental methodologies for its evaluation. The data presented for its derivatives offer valuable insights into the potential therapeutic applications of the this compound scaffold.

Known Biological Activities and Potential Applications

This compound is a key intermediate in the synthesis of various heterocyclic compounds that exhibit a broad spectrum of biological activities.[1] The 2-aminothiazole moiety is a recognized pharmacophore present in numerous biologically active molecules, contributing to anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] While the direct biological profile of this compound is not extensively documented, its role as a precursor suggests that the core structure contributes significantly to the pharmacological effects of its derivatives.[4][5] Furthermore, its application extends to the agrochemical sector as a building block for pesticides, herbicides, and fungicides.[5]

Quantitative Data for Derivatives of this compound

The following tables summarize the quantitative biological activity data for a series of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone derivatives, which are synthesized from this compound. This data provides a reference for the potential bioactivity of the core scaffold.

Table 1: In Vitro Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Derivatives [4]

| Compound | Leukemia (CCRF-CEM) % Growth | Leukemia (HL-60(TB)) % Growth | Renal Cancer (UO-31) % Growth | Breast Cancer (MCF7) % Growth |

| 9 | 68.99 | 74.34 | 85.34 | 86.97 |

Data represents the percentage of cell growth at a concentration of 10⁻⁵ M.

Table 2: Antimicrobial Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Derivatives [4]

| Compound | Test Microorganism | Diameter of Growth Inhibition Zone (mm) | MIC (µg/mL) | MBC (µg/mL) |

| 7 | Staphylococcus aureus ATCC 25923 | 14 | 125 | 250 |

| Pseudomonas aeruginosa ATCC 27853 | 13 | 125 | 250 | |

| Candida albicans ATCC 10231 | 15 | 62.5 | 125 | |

| 10 | Staphylococcus aureus ATCC 25923 | 15 | 62.5 | 125 |

| Pseudomonas aeruginosa ATCC 27853 | 14 | 125 | 250 | |

| Candida albicans ATCC 10231 | 16 | 62.5 | 125 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound, based on protocols used for its derivatives.[4]

Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Derivatives

This protocol describes the Claisen-Schmidt condensation reaction used to synthesize the derivatives for which biological data is available.

Materials:

-

This compound

-

Substituted benzaldehyde

-

Potassium tert-butylate

-

Ethanol

Procedure:

-

A mixture of this compound (10 mmol), the appropriate substituted benzaldehyde (20 mmol), and potassium tert-butylate (10 mmol) in 10 mL of ethanol is prepared.

-

The reaction mixture is heated under reflux for 3-5 hours.

-

The mixture is then left overnight at room temperature.

-

The resulting solid product is collected by filtration.

-

The crude product is recrystallized from acetic acid to yield the purified 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.[4]

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

This protocol outlines the procedure for evaluating the cytotoxic activity against a panel of human cancer cell lines.

Materials:

-

Test compound (this compound or its derivatives)

-

NCI-60 human tumor cell line panel

-

Appropriate cell culture medium and supplements

-

Sulforhodamine B (SRB) assay reagents

Procedure:

-

Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

-

For the assay, cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

After 24 hours, the test compound is added at a single concentration (e.g., 10⁻⁵ M).

-

The plates are incubated for an additional 48 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

-

After the incubation period, cells are fixed in situ with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B (SRB).

-

Unbound dye is removed by washing, and the protein-bound dye is solubilized with trizma base.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

The percentage growth is calculated relative to control wells.[4]

Antimicrobial Susceptibility Testing

This protocol describes the agar diffusion and broth microdilution methods to determine the antimicrobial activity.

3.3.1. Agar Well Diffusion Method

Materials:

-

Test compound

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile saline

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

The microbial inoculum is prepared by suspending colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

The surface of the agar plates is uniformly inoculated with the microbial suspension.

-

Wells of 6 mm diameter are punched into the agar.

-

A solution of the test compound in DMSO is added to each well.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The diameter of the zone of growth inhibition around each well is measured.[4]

3.3.2. Broth Microdilution Method (for MIC and MBC Determination)

Materials:

-

Test compound

-

Bacterial and fungal strains

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

Procedure:

-

Serial twofold dilutions of the test compound are prepared in the appropriate broth in a 96-well plate.

-

Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The plates are incubated under the same conditions as the agar diffusion method.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

-

To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto fresh agar plates.

-

The MBC is the lowest concentration that prevents any growth on the subculture plates.[4]

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the broader class of 2-aminothiazole derivatives is known to interact with various cellular targets.

Kinase Inhibition

Many 2-aminothiazole derivatives function as kinase inhibitors, targeting enzymes crucial for cell signaling, proliferation, and survival. A common mechanism involves competitive binding to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. This can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Potential mechanism of kinase inhibition by this compound.

Antimicrobial Mechanism

The antimicrobial action of thiazole derivatives can involve various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The specific target can vary depending on the microbial species.

Caption: Potential antimicrobial mechanisms of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial biological evaluation of this compound.

Caption: General workflow for the biological evaluation of this compound and its derivatives.

Conclusion and Future Directions

This compound is a versatile chemical intermediate with significant potential in the development of new therapeutic agents and agrochemicals. While direct biological data for this compound is scarce, the activities of its derivatives strongly suggest that the core thiazole scaffold is a valuable pharmacophore. Future research should focus on the direct biological evaluation of this compound to fully elucidate its intrinsic anticancer, antimicrobial, and other potential pharmacological properties. Such studies would provide a more complete understanding of its structure-activity relationships and could lead to the discovery of new lead compounds for drug development.

References

A Technical Guide to 2-Amino-4-methyl-5-acetylthiazole as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 2-Amino-4-methyl-5-acetylthiazole (CAS No: 30748-47-1), a pivotal chemical intermediate. Its versatile structure, featuring multiple reactive sites, makes it a valuable starting material for the synthesis of a wide array of heterocyclic compounds. We will explore its synthesis, key reactions, and its significant role in the development of novel pharmaceutical and agrochemical agents. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in molecules exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4]

Physicochemical Properties

This compound is typically supplied as a white to off-white or pale yellow crystalline powder.[5][6][7] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 30748-47-1 | [6][8] |

| Molecular Formula | C₆H₈N₂OS | [5][6][8] |

| Molecular Weight | 156.21 g/mol | [5][6][8][9] |

| Appearance | White to off-white crystalline powder | [5][6][7] |

| Melting Point | 268-272 °C (decomposes) | [5][9] |

| Solubility | Insoluble in water; Soluble in alcohol and ether solvents | [5][6] |

| IUPAC Name | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | [8] |

Synthesis of the Thiazole Core

The synthesis of the 2-aminothiazole core structure is most famously achieved via the Hantzsch thiazole synthesis. This method involves the cyclocondensation reaction between an α-haloketone and a compound containing a thiourea group. This foundational reaction remains a primary route for creating a diverse range of thiazole derivatives.[10]

Role as a Versatile Chemical Intermediate

The true utility of this compound lies in its function as a versatile building block. Its amino (-NH₂) and acetyl (-COCH₃) groups serve as reactive handles for a variety of chemical transformations, enabling the synthesis of more complex molecules with significant biological activities.

A primary reaction pathway involves the acetyl group's methyl protons, which are activated by the adjacent carbonyl. This allows for base-catalyzed condensation reactions with aldehydes, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are themselves investigated for anticancer and antimicrobial properties.[11]

Experimental Protocol: General Procedure for Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones [11]

-

A mixture of this compound (10 mmol), an appropriately substituted benzaldehyde (20 mmol), and potassium tert-butylate (10 mmol) is prepared in ethanol (10 mL).

-

The mixture is heated under reflux for a period of 3-5 hours.

-

After reflux, the reaction is left to stand overnight at room temperature.

-

The resulting solid product is collected by filtration.

-

The crude product is recrystallized from acetic acid to yield the purified chalcone derivative.

Quantitative Data: Synthesis of Thiazolyl-Chalcone Derivatives [11]

| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 2 | 4-methylphenyl | 68 | 218-220 |

| 3 | 4-methoxyphenyl | 72 | 224-226 |

| 4 | 4-chlorophenyl | 65 | 258-260 |

| 5 | 4-fluorophenyl | 63 | 242-244 |

| 6 | 4-hydroxyphenyl | 60 | 262-264 |

| 7 | 3-hydroxy-4-methoxyphenyl | 77 | 232-234 |

| 8 | 2,3-dimethoxyphenyl | 55 | 246-248 |

| 9 | 3,4,5-trimethoxyphenyl | 69 | 204-206 |

| 10 | 4-hydroxy-3,5-dimethoxyphenyl | 58 | 212-214 |

Both the acetyl and amino groups can be sequentially modified to build highly complex heterocyclic systems. A representative example is the synthesis of Schiff bases containing a 1,3,4-oxadiazole-2-thiol moiety, which have been evaluated for antioxidant activity.[12] This multi-step synthesis highlights the utility of this compound as a foundational scaffold.

The process begins with the conversion of the acetylthiazole to an ester, followed by reaction with hydrazine to form a hydrazide. This intermediate is then cyclized with carbon disulfide to create the 1,3,4-oxadiazole ring. Finally, the original amino group on the thiazole ring is condensed with various aldehydes to form the target Schiff bases.

Experimental Protocol: Synthesis of 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol and Subsequent Schiff Bases [12]

-

Synthesis of Ester (2): Ethyl 4-bromo-3-oxopentanoate (1) is reacted with thiourea in ethanol to form the ethyl ester derivative of the thiazole (2).

-

Synthesis of Acetohydrazide (3): Compound 2 (8 mmol) and hydrazine hydrate (10 mmol) are refluxed in absolute ethanol (20 mL) for 6 hours. The resulting precipitate is filtered and recrystallized from ethanol. Yield: 74%.

-

Synthesis of Oxadiazole-thiol (4): Compound 3 (10 mmol) is dissolved in ethanol containing potassium hydroxide (15 mmol), and carbon disulfide (15 mmol) is added. The mixture is refluxed for 12 hours. The solvent is removed, and the residue is dissolved in water and acidified with HCl. The solid is filtered and recrystallized. Yield: 74%.

-

General Synthesis of Schiff Bases (6a-j): Compound 4 (2 mmol) and a suitable substituted aldehyde (2 mmol) are refluxed in methanol (30 mL) with 2-3 mL of glacial acetic acid for 6 hours. The reaction mixture is cooled in ice water, and the precipitate is filtered, washed, and recrystallized from ethanol to yield the final products.

Applications in Development

The derivatives synthesized from this compound are of significant interest to the pharmaceutical and agrochemical industries.

-

Drug Development: The 2-aminothiazole core is present in numerous compounds with a wide range of therapeutic properties.[13] Derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities, making this intermediate a cornerstone for medicinal chemistry programs.[1][2][3] The synthesis of chalcones and other complex heterocycles from this starting material provides a direct route to novel therapeutic candidates.[11]

-

Agrochemicals: This thiazole derivative serves as a key building block in the synthesis of modern crop protection agents.[7][14] Its structure can be incorporated into molecules designed as effective and targeted pesticides, herbicides, and fungicides, contributing to the development of advanced agricultural solutions.[7]

Conclusion

This compound is a high-value chemical intermediate whose importance is derived from its structural versatility. The presence of strategically located amino and acetyl functional groups provides synthetic chemists with multiple avenues for molecular elaboration. Through well-established reactions like the Claisen-Schmidt condensation and multi-step heterocyclic constructions, it serves as a foundational scaffold for producing diverse libraries of compounds. The proven biological activity of these derivatives in both medicine and agriculture ensures that this compound will remain a compound of significant interest for research and development professionals.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Acetyl-2-amino-4-methylthiazole | C6H8N2OS | CID 720882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 2-Amino-4-methyl-5-acetylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of 2-aminothiazole exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and versatile method for the construction of the thiazole ring.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5]

This document provides detailed application notes and protocols for the synthesis of 2-amino-4-methyl-5-acetylthiazole, a key intermediate for the development of novel therapeutic agents. The protocol is based on the classic Hantzsch reaction, utilizing a readily available α-haloketone and thiourea.

Reaction Principle

The Hantzsch synthesis of this compound proceeds through the reaction of 3-halo-pentane-2,4-dione (the α-haloketone) with thiourea (the thioamide). The mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound from 3-chloro-2,4-pentanedione and thiourea.

Materials:

-

3-chloro-2,4-pentanedione (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Sodium Carbonate

-

Deionized Water

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (1.2 eq) and sodium carbonate (0.2 eq) in a mixture of ethanol and ethyl acetate.

-

Addition of α-Haloketone: While stirring, slowly add 3-chloro-2,4-pentanedione (1.0 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol and ethyl acetate under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add deionized water. Adjust the pH to 9-10 with a 30% sodium hydroxide solution to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| 3-Chloro-2,4-pentanedione | C₅H₇ClO₂ | 134.56 | α-Haloketone | 1.0 |

| Thiourea | CH₄N₂S | 76.12 | Thioamide | 1.2 |

| This compound | C₆H₈N₂OS | 156.21 | Product | - |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Solvent | Ethanol/Ethyl Acetate |

| Reaction Time | 5-6 hours |

| Reaction Temp. | 65-70°C |

| Expected Yield | >90% |

| Appearance | Solid |

| Melting Point | 268-272 °C (decomposes)[6] |

Visualizations

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Caption: Experimental Workflow for Hantzsch Synthesis.

References

- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR [m.chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 5-乙酰基-2-氨基-4-甲基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4-methyl-5-acetylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-4-methyl-5-acetylthiazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring. This protocol outlines the reaction of 3-chloro-2,4-pentanedione with thiourea to yield the target compound. The application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.[1][2][3] The 2-aminothiazole scaffold, in particular, is a key component in numerous pharmaceuticals. The title compound, this compound, features functional groups that are amenable to further chemical modifications, rendering it a versatile intermediate for the synthesis of novel therapeutic agents.

The Hantzsch thiazole synthesis, first reported in 1887, is a classic and widely utilized method for the preparation of thiazoles.[1][4] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][4] This protocol adapts the Hantzsch synthesis for the specific preparation of this compound.

Experimental Protocol

This protocol is based on the principles of the Hantzsch thiazole synthesis.

Materials and Reagents:

-

3-Chloro-2,4-pentanedione

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filtration flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirring solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-